4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a chlorine atom attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-chloro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. The reaction mixture is then passed through a reactor under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include substituted indenes with various functional groups.
Oxidation: Products include indene carboxylic acids or alcohols.
Reduction: The major product is 7-chloro-2,3-dihydro-1H-indene.
Scientific Research Applications
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chlorine atom and the indene framework.
4-(Bromomethyl)benzoic Acid: Contains a carboxylic acid group instead of the indene structure.
Bromomethyl Coumarins: Contains a coumarin ring instead of an indene ring.
Uniqueness
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a chlorine atom on an indene framework
Properties
Molecular Formula |
C10H10BrCl |
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Molecular Weight |
245.54 g/mol |
IUPAC Name |
4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrCl/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2 |
InChI Key |
MMWYATRDMXMMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Cl)CBr |
Origin of Product |
United States |
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